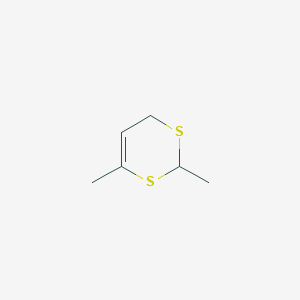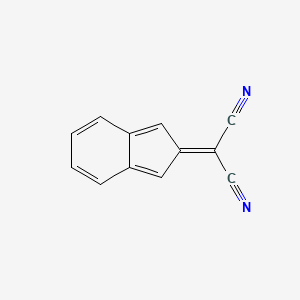
(2H-Inden-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-Inden-2-ylidene)propanedinitrile is a heterocyclic compound known for its unique electron-accepting properties. It is also referred to as 2-(dicyanomethylene)-1,3-indanedione.
Preparation Methods
The synthesis of (2H-Inden-2-ylidene)propanedinitrile typically involves the reaction of indane-1,2,3-trione with malononitrile. Another method includes the reaction of indane-1,3-dione with tetracyanoethylene . These reactions are usually carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
(2H-Inden-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Addition Reactions: It readily adds N-nucleophiles such as secondary aliphatic and primary aromatic amines at the dicyanomethylene carbon atom, releasing hydrogen cyanide.
Condensation Reactions: It reacts with compounds like bisbenzalethylene diamine to form imidazolidine derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions with tertiary aromatic amines, leading to the formation of iminium ions.
Common reagents used in these reactions include secondary aliphatic amines, primary aromatic amines, and tertiary aromatic amines. The major products formed from these reactions are imidazolidine derivatives, thiazolidine derivatives, and cyanated amines .
Scientific Research Applications
(2H-Inden-2-ylidene)propanedinitrile has several scientific research applications:
Mechanism of Action
(2H-Inden-2-ylidene)propanedinitrile is similar to other electron acceptors such as tetracyanoethylene and tetracyanoquinodimethane. it is considered the weakest acceptor among them, with an electron affinity of 2.45 eV compared to 2.75 eV for tetracyanoethylene and 2.85 eV for tetracyanoquinodimethane . This makes it unique in its reactivity and applications.
Comparison with Similar Compounds
- Tetracyanoethylene (TCNE)
- Tetracyanoquinodimethane (TCNQ)
- 2,3-Dicyano-1,4-naphthoquinone
Properties
CAS No. |
110327-44-1 |
|---|---|
Molecular Formula |
C12H6N2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-inden-2-ylidenepropanedinitrile |
InChI |
InChI=1S/C12H6N2/c13-7-12(8-14)11-5-9-3-1-2-4-10(9)6-11/h1-6H |
InChI Key |
KAIQIBAYEQHTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C#N)C#N)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


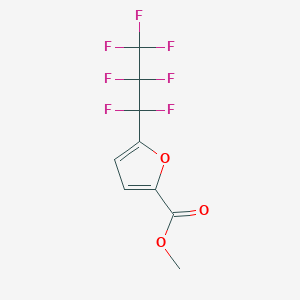
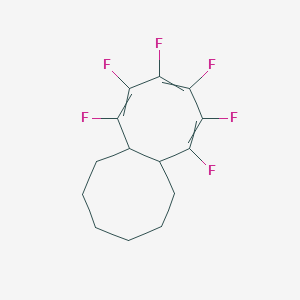
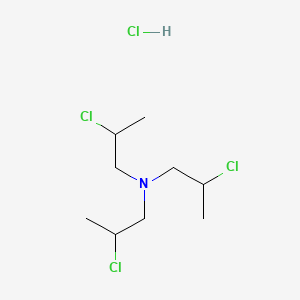
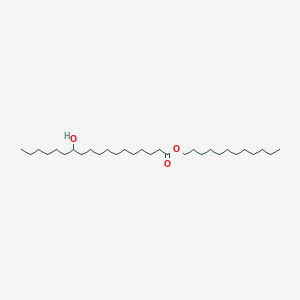
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
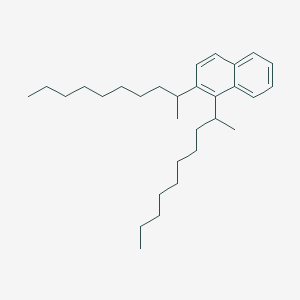
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

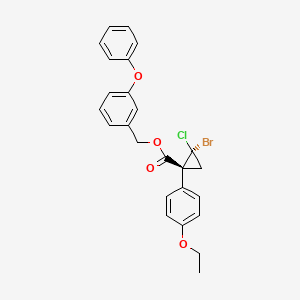
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
